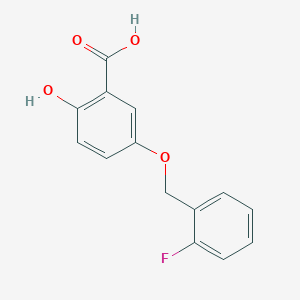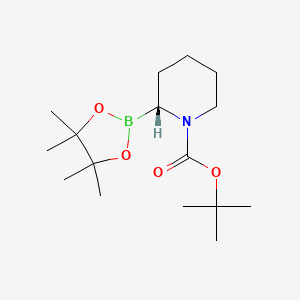![molecular formula C13H12N2O2 B13011419 Methyl 2-([2,2'-bipyridin]-6-yl)acetate](/img/structure/B13011419.png)
Methyl 2-([2,2'-bipyridin]-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-([2,2’-bipyridin]-6-yl)acetate is an organic compound that features a bipyridine moiety, which is a common ligand in coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([2,2’-bipyridin]-6-yl)acetate typically involves the esterification of 2-([2,2’-bipyridin]-6-yl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be optimized using microwave-assisted esterification, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of Methyl 2-([2,2’-bipyridin]-6-yl)acetate follows similar principles but on a larger scale. Continuous reactors and optimized reaction conditions, such as precise control of temperature and catalyst concentration, are employed to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-([2,2’-bipyridin]-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-([2,2’-bipyridin]-6-yl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-([2,2’-bipyridin]-6-yl)acetate involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
4,4’-Bipyridine: Another bipyridine derivative with different coordination geometry and properties.
1,10-Phenanthroline: A related ligand with a similar structure but different electronic properties.
Uniqueness
Methyl 2-([2,2’-bipyridin]-6-yl)acetate is unique due to the presence of the ester group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
methyl 2-(6-pyridin-2-ylpyridin-2-yl)acetate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)9-10-5-4-7-12(15-10)11-6-2-3-8-14-11/h2-8H,9H2,1H3 |
Clave InChI |
YMLDSJNVLBSQRF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NC(=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


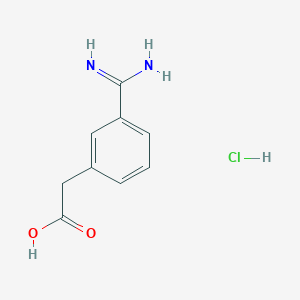
![tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011339.png)
![2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)
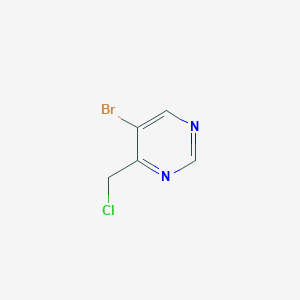
![2-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B13011369.png)
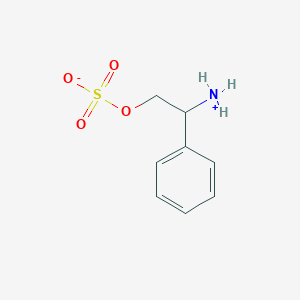
![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)


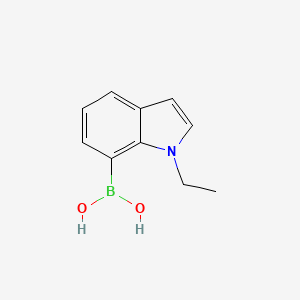
![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)

